4-Diethoxyphosphorylbutanal

Description

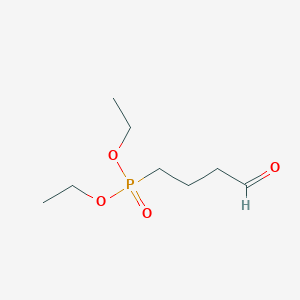

4-Diethoxyphosphorylbutanal is an organophosphorus compound characterized by a four-carbon aldehyde chain (butanal) substituted with a diethoxyphosphoryl group. Its structure is defined as O=P(OCH₂CH₃)₂-CH₂-CH₂-CH₂-CHO, with a molecular formula of C₈H₁₇O₄P and a molecular weight of 208.18 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of phosphorylated derivatives for pharmaceuticals, agrochemicals, and ligands in catalysis. Its synthesis typically involves the reaction of diethylphosphite with an aldehyde precursor under acidic or catalytic conditions, as seen in analogous protocols .

Properties

IUPAC Name |

4-diethoxyphosphorylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWJFVVHRWHNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethoxyphosphorylbutanal typically involves the reaction of butanal with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of butanal, followed by elimination of water to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of catalysts and solvents that can be easily recycled further enhances the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Diethoxyphosphorylbutanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

Reduction: Reduction of this compound can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of acids.

Reduction: Sodium borohydride, lithium aluminum hydride, and mild acidic conditions.

Substitution: Amines, thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thio derivatives with potential biological activity.

Scientific Research Applications

4-Diethoxyphosphorylbutanal has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 4-Diethoxyphosphorylbutanal and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate as a substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl(amino(4-methoxyphenyl)methyl)phosphonate

- Structure : Features a phosphorylated amine group attached to a methoxyphenyl ring.

- Synthesis: Prepared via a Mannich-type reaction involving p-methoxybenzaldehyde, diethylphosphite, and ammonium acetate in ethanol at 60°C for 48 hours under nitrogen .

- Applications: Primarily used in medicinal chemistry as a precursor for bioactive molecules.

4-Methoxybutyrylfentanyl

- Structure : An opioid derivative with a piperidine core and a methoxy-substituted benzamide group.

- Functional groups (amide, methoxy) contrast sharply with the aldehyde and phosphoryl groups in the target compound.

Physicochemical Properties

Spectroscopic and Analytical Comparisons

NMR Spectroscopy :

- This compound is expected to show distinct aldehyde proton signals (~9-10 ppm) and phosphoryl-linked CH₂ resonances (2.0–3.0 ppm). Comparable phosphorylated compounds, such as those in , exhibit ³¹P NMR shifts between 15–25 ppm.

- 4-Methoxybutyrylfentanyl’s ¹H NMR includes methoxy (~3.7 ppm) and amide (~6.5–8.5 ppm) signals, highlighting differences in electronic environments .

GC/MS and FTIR :

- Phosphorylated aldehydes like this compound fragment to produce ions at m/z 208 (molecular ion) and 139 (loss of O=P(OEt)₂).

- 4-Methoxybutyrylfentanyl’s GC/MS shows a base peak at m/z 380 (molecular ion) and fragments indicative of its piperidine and benzamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.